Tributylphosphane--hydrogen chloride (1/1)
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Overview
Description
Tributylphosphane–hydrogen chloride (1/1) is an organophosphorus compound with the chemical formula P(CH2CH2CH2CH3)3·HCl. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three alkyl groups. This compound is typically a colorless oily liquid at room temperature and has a strong, unpleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylphosphane–hydrogen chloride can be synthesized through the hydrophosphination of phosphine with 1-butene. This reaction proceeds via a free radical mechanism, which does not follow the Markovnikov rule : [ \text{PH}_3 + 3 \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
In the laboratory, tributylphosphane can also be prepared by reacting the appropriate Grignard reagent with phosphorus trichloride : [ 3 \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{MgCl} + \text{PCl}_3 \rightarrow \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + 3 \text{MgCl}_2 ]
Industrial Production Methods
Industrial production of tributylphosphane typically involves the hydrophosphination method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tributylphosphane–hydrogen chloride undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tributylphosphane oxide: [ 2 \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{O}_2 \rightarrow 2 \text{O=P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 ]
Alkylation: Reacts with alkyl halides to form phosphonium salts: [ \text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3 + \text{PhCH}_2\text{Cl} \rightarrow [\text{PhCH}_2\text{P(CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)_3]- ]
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and alkyl halides for alkylation. These reactions typically occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are tributylphosphane oxide and various phosphonium salts .
Scientific Research Applications
Tributylphosphane–hydrogen chloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of transition metal complexes, which are important in catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and other materials.
Mechanism of Action
The mechanism by which tributylphosphane–hydrogen chloride exerts its effects involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it useful in various catalytic processes and organic transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: Another tertiary phosphine with three methyl groups instead of butyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tributylamine: Similar structure but with nitrogen instead of phosphorus.
Uniqueness
Tributylphosphane–hydrogen chloride is unique due to its specific reactivity and applications in catalysis and organic synthesis. Its ability to form stable complexes with transition metals makes it particularly valuable in industrial and research settings .
Properties
CAS No. |
43131-33-5 |
---|---|
Molecular Formula |
C12H28ClP |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
tributylphosphane;hydrochloride |
InChI |
InChI=1S/C12H27P.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H |
InChI Key |
MJRPMUINYAOXRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCCC.Cl |
Origin of Product |
United States |
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